4-ヒドロキシベンズアミド

概要

説明

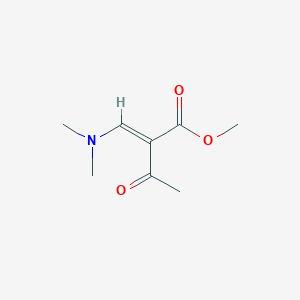

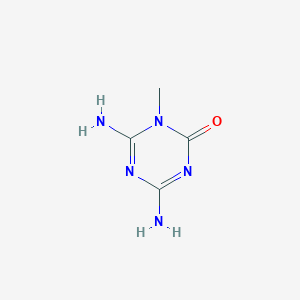

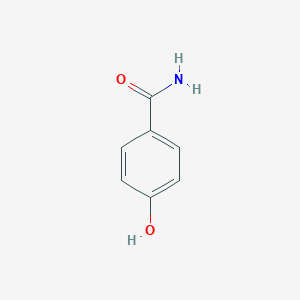

4-ヒドロキシベンズアミド、別名p-ヒドロキシベンズアミドは、分子式C₇H₇NO₂を持つ有機化合物です。これは、ベンゼン環のパラ位にヒドロキシ基が置換されたベンズアミドの誘導体です。 この化合物は、その独特の化学的性質により、科学研究や産業において様々な用途があることで知られています .

2. 製法

合成経路と反応条件: 4-ヒドロキシベンズアミドはいくつかの方法で合成できます。 一般的な方法の1つは、4-ヒドロキシ安息香酸をチオニルクロリドと反応させて4-ヒドロキシベンゾイルクロリドを生成し、それをアンモニアと反応させて4-ヒドロキシベンズアミドを生成する方法です . もう1つの方法は、シュッテン・バウマン反応で、4-ヒドロキシベンゾイルクロリドを水性アルカリ溶液中でグリシンまたはγ-アミノ酪酸と反応させる方法です .

工業的製法: 工業的には、4-ヒドロキシベンズアミドの合成には、チオニルクロリドの代わりにオキサリルクロリドが使用されることが多く、これは硫黄含有不純物の生成を防ぐためです。 この方法は、より高い収率と純度の最終生成物を提供します .

3. 化学反応の分析

反応の種類: 4-ヒドロキシベンズアミドは、次のような様々な化学反応を起こします。

酸化: 4-ヒドロキシ安息香酸を生成するように酸化できます。

還元: 4-ヒドロキシベンジルアミンを生成するように還元できます。

置換: 特にアミド基において、求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤としては、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルキルハライドやアシルクロリドなどの試薬を、塩基性または酸性条件下で使用できます。

主な生成物:

酸化: 4-ヒドロキシ安息香酸。

還元: 4-ヒドロキシベンジルアミン。

置換: 使用する試薬に応じて、様々な置換ベンズアミド。

4. 科学研究における用途

4-ヒドロキシベンズアミドは、科学研究において幅広い用途があります。

化学: 様々な有機化合物の合成における中間体として使用されます。

生物学: 4-ヒドロキシベンズアミドの特定の誘導体は、脳保護作用を示し、神経学研究における潜在的な候補となっています.

医学: 抗虚血作用と脳保護作用を持つ可能性のある薬物の合成に使用されます.

産業: ポリマーやその他の工業用化学品の製造に使用されます。

科学的研究の応用

4-Hydroxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: It is used in the synthesis of drugs with potential anti-ischemic and cerebroprotective properties.

Industry: It is used in the production of polymers and other industrial chemicals.

作用機序

4-ヒドロキシベンズアミドとその誘導体の作用機序には、特定の分子標的や経路との相互作用が関与しています。 例えば、特定の誘導体は、脳内の受容体と相互作用し、神経伝達物質の放出を調節することにより、脳保護作用を示します . 具体的な分子標的と経路は、特定の誘導体とその用途によって異なります。

6. 類似化合物の比較

4-ヒドロキシベンズアミドは、次のような他の類似化合物と比較できます。

4-ヒドロキシ安息香酸: 両方の化合物はパラ位にヒドロキシ基を持っていますが、4-ヒドロキシ安息香酸はアミド基の代わりにカルボキシル基を持っています。

4-ヒドロキシベンジルアミン: この化合物は、アミド基の代わりにアミン基を持っています。

独自性: 4-ヒドロキシベンズアミドは、その特定の置換パターンによって、アナログと比べて独特の化学的性質と反応性を持ちます。有意な生物活性を示す様々な誘導体を形成できることは、科学研究や産業におけるその重要性をさらに強調しています。

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxybenzamide can be synthesized through several methods. One common method involves the reaction of 4-hydroxybenzoic acid with thionyl chloride to form 4-hydroxybenzoyl chloride, which is then reacted with ammonia to yield 4-hydroxybenzamide . Another method involves the Schotten–Baumann reaction, where 4-hydroxybenzoyl chloride reacts with glycine or γ-aminobutyric acid in an aqueous alkali solution .

Industrial Production Methods: In industrial settings, the synthesis of 4-hydroxybenzamide often involves the use of oxalyl chloride instead of thionyl chloride to avoid the formation of sulfur-containing impurities. This method provides higher yields and purity of the final product .

化学反応の分析

Types of Reactions: 4-Hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-hydroxybenzoic acid.

Reduction: It can be reduced to form 4-hydroxybenzylamine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: 4-Hydroxybenzoic acid.

Reduction: 4-Hydroxybenzylamine.

Substitution: Various substituted benzamides depending on the reagents used.

類似化合物との比較

4-Hydroxybenzamide can be compared with other similar compounds such as:

4-Hydroxybenzoic acid: Both compounds have a hydroxyl group at the para position, but 4-hydroxybenzoic acid has a carboxyl group instead of an amide group.

4-Hydroxybenzylamine: This compound has an amine group instead of an amide group.

Uniqueness: 4-Hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its ability to form various derivatives with significant biological activity further highlights its importance in scientific research and industry.

特性

IUPAC Name |

4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-7(10)5-1-3-6(9)4-2-5/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSAKPUBHTZHKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210931 | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-57-8 | |

| Record name | 4-Hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 619-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-hydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.640 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OU5YD093J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-hydroxybenzamide?

A1: 4-Hydroxybenzamide has the molecular formula C7H7NO2 and a molecular weight of 137.14 g/mol.

Q2: What are the key spectroscopic characteristics of 4-hydroxybenzamide?

A: Spectroscopic studies, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing 4-hydroxybenzamide. IR spectroscopy can identify functional groups like the amide and hydroxyl groups. [] NMR provides information on the structure and connectivity of atoms within the molecule. [] These techniques help confirm the identity and purity of synthesized 4-hydroxybenzamide.

Q3: How does 4-hydroxybenzamide behave in different crystalline forms?

A: 4-Hydroxybenzamide exhibits polymorphism, meaning it can exist in different crystalline forms. [] These forms may have distinct physicochemical properties, impacting factors like solubility, stability, and processing. Research focuses on understanding these differences to control the crystallization process and obtain the desired form for specific applications.

Q4: How stable is 4-hydroxybenzamide in different environments?

A: Studies investigated the stability of 4-hydroxybenzamide under various conditions, including different temperatures and moisture levels. [] This information is crucial for determining its suitability for various applications, especially in pharmaceutical formulations where stability is paramount.

Q5: Can you explain the use of 4-hydroxybenzamide in lubricant compositions?

A: 4-Hydroxybenzamide acts as a friction modifier in lubricant compositions. [] Its incorporation into lubricants, alongside oils of appropriate viscosity, helps reduce friction and wear between moving parts in machinery.

Q6: How is computational chemistry being used to study 4-hydroxybenzamide?

A: Computational chemistry tools, including density functional theory (DFT), play a vital role in understanding the properties and behavior of 4-hydroxybenzamide. [] These methods allow researchers to calculate various parameters, such as molecular geometry, electronic structure, and intermolecular interactions. This information helps predict properties like stability, solubility, and potential for cocrystal formation.

Q7: How does modifying the structure of 4-hydroxybenzamide affect its biological activity?

A: Research has extensively explored the structure-activity relationship of 4-hydroxybenzamide analogs, particularly for their anti-estrogenic and protein kinase C inhibitory activities. [, ] Introducing hydrophobic groups in specific positions of the benzamide moiety significantly influences their potency and selectivity. [] These studies help optimize the structure for desired biological effects.

Q8: What is the role of 4-hydroxybenzamide in the study of adenosine receptor antagonists?

A: 4-Hydroxybenzamide serves as a key building block in the development of thiazole and thiadiazole analogs as novel adenosine receptor antagonists. [] Understanding its role in these compounds helps researchers explore new avenues for therapeutic interventions targeting adenosine receptors.

Q9: What strategies are employed to improve the stability or bioavailability of 4-hydroxybenzamide?

A: Researchers explore various formulation strategies, like cocrystallization, to enhance the stability and solubility of 4-hydroxybenzamide. [, , , , ] Cocrystals with different coformers often exhibit improved physicochemical properties compared to the pure drug, making it more suitable for pharmaceutical applications.

Q10: How is 4-hydroxybenzamide absorbed, distributed, metabolized, and excreted in living organisms?

A: Studies investigated the uptake, translocation, and metabolism of 4-hydroxybenzamide in plants, specifically the water milfoil. [] These findings shed light on how this compound is handled by biological systems, offering insights into its environmental fate and potential impact.

Q11: What is known about the metabolism of bromoxynil, a compound related to 4-hydroxybenzamide?

A: Research has identified 4-hydroxybenzamide as a metabolite in the degradation pathway of the herbicide bromoxynil by various microorganisms. [, , , ] Understanding the metabolic fate of such compounds is crucial for assessing their environmental persistence and potential risks.

Q12: What is the effect of 4-hydroxybenzamide on atherogenic lipoprotein oxidation?

A: Studies investigated the impact of 4-hydroxybenzamide and its derivatives on low-density lipoprotein (LDL) oxidation, a key process implicated in atherosclerosis. [, ] While some compounds showed promising inhibitory effects on LDL oxidation in vitro, further research is needed to translate these findings to clinical applications.

Q13: What is the role of 4-hydroxybenzamide in studying the allosteric transition of the insulin hexamer?

A: 4-Hydroxybenzamide acts as a ligand in studies investigating the allosteric behavior of the insulin hexamer. [] Its binding to effector sites on the protein provides valuable insights into the complex regulatory mechanisms governing insulin activity.

Q14: How is 4-hydroxybenzamide used in drug discovery for NMDA receptors?

A: 4-Hydroxybenzamide derivatives, specifically CJ-036878, have been explored as potential antagonists of the N-methyl-D-aspartate (NMDA) receptor, a target for various neurological disorders. [, ] Research focuses on understanding the metabolic fate of such compounds and identifying the enzymes responsible for their breakdown.

Q15: What analytical techniques are used to quantify and characterize 4-hydroxybenzamide?

A: Various analytical techniques are employed to study 4-hydroxybenzamide. These include high-performance liquid chromatography (HPLC) for separation and quantification, [] gas chromatography (GC) for analyzing volatile compounds, [] and mass spectrometry (MS) for identifying and characterizing metabolites. [, ]

Q16: What factors influence the dissolution and solubility of 4-hydroxybenzamide?

A: The dissolution and solubility of 4-hydroxybenzamide are influenced by factors such as pH, temperature, and the presence of other compounds. [] Understanding these factors is crucial for optimizing its formulation and delivery for various applications.

Q17: What are some examples of cross-disciplinary applications of 4-hydroxybenzamide research?

A: Research on 4-hydroxybenzamide extends across various disciplines, including chemistry, biology, and pharmaceutical sciences. Its use as a building block for drug discovery, [, , ] its role in understanding fundamental biological processes, [, ] and its applications in material science [] highlight its diverse nature.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。